3-amino-5-methoxyphenol hydrochloride
Description
Significance of Functionalized Phenols in Advanced Organic Synthesis
Functionalized phenols are a cornerstone of advanced organic synthesis, serving as versatile building blocks and key intermediates in the creation of complex molecules. nih.gov Their prevalence is notable in a wide range of fields, including the development of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org More than 10% of the top-selling pharmaceuticals incorporate a phenol (B47542) moiety or utilize phenols as synthetic precursors. nih.gov
The significance of these compounds lies in the reactivity of the phenol functional group and the ability to introduce various substituents onto the aromatic ring. This allows for the tailored synthesis of molecules with specific properties and functions. nih.gov The hydroxyl group of the phenol can be readily modified through reactions like etherification and esterification, while the aromatic ring can undergo reactions such as nitration and the formation of Mannich bases. nih.gov
The strategic functionalization of phenols is a powerful tool for enhancing the molecular complexity of a substance. nih.gov In recent years, direct C-H bond functionalization of free phenols has gained considerable attention as an efficient and atom-economical strategy for synthesizing highly substituted phenolic derivatives. nih.govacs.org This approach, often facilitated by transition-metal catalysis, allows for precise modifications at specific positions on the aromatic ring. rsc.org
The development of novel methodologies for the regioselective functionalization of phenols continues to be an active area of research, driven by the demand for new and improved synthetic routes to valuable compounds. nih.gov
Overview of the Molecular Architecture and Reactive Centers of 3-Amino-5-methoxyphenol (B2440535) Hydrochloride
3-Amino-5-methoxyphenol hydrochloride is a functionalized phenol with the chemical formula C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol . cymitquimica.comnih.gov The molecule consists of a benzene (B151609) ring substituted with three functional groups: an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and a hydroxyl group (-OH). The hydrochloride salt form indicates that the amino group is protonated.
The arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity. The primary reactive centers include:
The Amino Group: As a primary amine, this group is nucleophilic and can participate in a variety of reactions, including acylation and alkylation. Its presence influences the electronic properties of the aromatic ring.
The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can also be a target for etherification and esterification reactions.
The Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The positions of the existing substituents direct incoming electrophiles to specific locations on the ring.
The interplay of these functional groups makes this compound a versatile intermediate in organic synthesis. For instance, the amino group can be temporarily protected to allow for selective reactions at other sites on the molecule. The specific positioning of the amino, methoxy, and hydroxyl groups provides a unique scaffold for the construction of more complex molecular architectures.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-5-methoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUABJLYFWHQQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5 Methoxyphenol and Its Hydrochloride Salt
Strategies for Substituted Aminophenol Precursor Synthesis
The creation of the core 3-amino-5-methoxyphenol (B2440535) structure relies on the careful introduction of amino and methoxy (B1213986) groups onto a phenolic ring. The following subsections detail established and innovative routes to this crucial precursor.
A common and effective strategy for synthesizing aminophenols is through the reduction of a corresponding nitrophenol derivative. nih.govresearchgate.netrsc.org This approach is attractive due to the commercial availability of many nitroaromatic compounds. researchgate.net
The process typically involves the catalytic hydrogenation of a nitrophenol. For instance, the synthesis of 2-amino-5-methoxyphenol (B1278220) can be achieved by starting with 5-methoxy-2-nitrophenol. researchgate.net This precursor is then subjected to catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst in a solvent like methanol. researchgate.net The reaction proceeds under ambient or slightly elevated pressure. researchgate.net Other reducing agents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be employed. researchgate.net
The general principle of reductive amination combines the reduction of a nitro group to a primary amine and can be performed in a one-pot process with a carbonyl compound to form secondary or tertiary amines. nih.govresearchgate.net Numerous catalytic systems, including both noble and non-noble metals, have been developed for this transformation, offering high selectivity and tolerance to various functional groups under relatively mild conditions. nih.govresearchgate.net
Table 1: Comparison of Reducing Agents for Nitrophenol Reduction
| Reducing Agent | Catalyst | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Hydrogen Gas | 10% Pd/C | Methanol | Ambient or 1-2 bar pressure | A common and efficient method. researchgate.net |
| Tin (Sn) | - | Hydrochloric Acid | - | A classical method for nitro group reduction. researchgate.net |
| Iron (Fe) | - | Hydrochloric Acid | - | Another classical and economical method. researchgate.net |
This table is generated based on data from the text.
Diazotization offers a powerful method for introducing a nitrogen-containing functional group at a specific position on an aromatic ring, which can then be converted to an amino group. This process begins with the formation of an arenediazonium salt from an aromatic amine. youtube.com
The standard procedure involves treating an aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (below 5 °C). youtube.comacs.org The resulting diazonium salt is a highly reactive intermediate. youtube.com
To synthesize phenols, the diazonium salt is typically heated in an aqueous acidic solution. pitt.edu This reaction proceeds through the formation of a highly reactive aryl cation after the loss of nitrogen gas. youtube.compitt.edu Water then acts as a nucleophile to attack the cation, leading to the formation of the phenol (B47542). youtube.com This method allows for the regioselective synthesis of phenols from anilines. youtube.com While effective, this method requires careful control of temperature and can sometimes lead to side reactions. acs.orgpitt.edu
The synthesis of 3-amino-5-methoxyphenol can also be approached through the strategic alkylation of a dihydroxybenzene precursor, such as resorcinol (B1680541), followed by other functional group manipulations. researchgate.netchemicalbook.com
One route involves the partial methylation of resorcinol. By treating resorcinol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base, one of the hydroxyl groups can be selectively converted to a methoxy group, yielding 3-methoxyphenol. chemicalbook.com The reaction conditions, such as temperature and the stoichiometry of the reagents, are crucial to control the degree of methylation. chemicalbook.com
Following the formation of the methoxy-substituted phenol, a nitro group can be introduced onto the ring through nitration. Subsequent reduction of the nitro group, as described in section 2.1.1, affords the desired aminophenol. researchgate.net
Functional group interconversions are a broad set of reactions that transform one functional group into another. vanderbilt.edu For example, a hydroxyl group can be converted to a good leaving group like a sulfonate ester, which can then be displaced by a nitrogen nucleophile. vanderbilt.edu These routes offer flexibility in the synthesis design, allowing for the use of various starting materials and intermediates.
Salt Formation and Purification Techniques for 3-Amino-5-methoxyphenol Hydrochloride
Once the 3-amino-5-methoxyphenol base is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the aminophenol with hydrochloric acid. The resulting salt often has improved stability and handling characteristics compared to the free base.
Purification of aminophenol salts is crucial to remove impurities generated during the synthesis. epo.orggoogle.com Common impurities in aminophenol synthesis can include starting materials, by-products from side reactions, and residual solvents. epo.org
Crystallization is a primary method for purification. The choice of solvent is critical, and the process often involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified salt to crystallize out of the solution. google.com
Another technique involves adjusting the pH of an aqueous solution of the crude aminophenol. google.comgoogle.com By carefully controlling the pH, the aminophenol can be precipitated while impurities remain in the solution. google.comgoogle.com For instance, in the purification of p-aminophenol, adjusting the pH to between 6.5 and 7.5 can induce crystallization. google.com
Solvent extraction is also employed to remove specific impurities. epo.orggoogleapis.com An aqueous solution of the crude product can be washed with an immiscible organic solvent to selectively remove organic impurities. epo.orggoogleapis.com The choice of solvent depends on the nature of the impurities to be removed. epo.org
Table 2: Purification Techniques for Aminophenols
| Technique | Description | Key Parameters |
|---|---|---|
| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Solvent choice, temperature gradient. google.com |
| pH Adjustment | Precipitating the desired compound by adjusting the pH of the solution. | Final pH, temperature. google.comgoogle.com |
| Solvent Extraction | Using an immiscible solvent to selectively remove impurities from a solution. | Choice of organic solvent, pH of the aqueous phase. epo.orggoogleapis.com |
This table is generated based on data from the text.
Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity
Optimizing reaction parameters is essential for maximizing the yield and purity of the final product, as well as for ensuring the process is efficient and scalable. google.comresearchgate.net Key parameters that are often optimized include temperature, reaction time, molar ratio of reactants, and catalyst selection.
For instance, in the synthesis of substituted p-aminophenols, reaction temperatures can range from 20°C to 70°C, with reaction times of 2 to 3 hours often being sufficient for high conversion. google.com The molar ratio of reactants is also critical; for example, using an excess of a reagent may be necessary to drive the reaction to completion. google.com
In catalytic reactions, the choice and loading of the catalyst significantly impact the reaction rate and selectivity. rsc.org The reusability of a heterogeneous catalyst is also a key consideration for industrial applications to reduce costs. rsc.org
The purification process itself can be optimized. For example, in the purification of p-aminophenol by pH adjustment and extraction, the pH of the aqueous phase and the choice of extraction solvent are critical variables that affect the purity of the final product. epo.orggoogleapis.com By systematically varying these parameters and analyzing the resulting yield and purity, an optimal set of conditions can be determined.
Chemical Reactivity and Transformation Studies of 3 Amino 5 Methoxyphenol Hydrochloride
Reactions Involving the Aromatic Amino Functionality
The aromatic amino group is a key site for a variety of synthetic transformations, including acylation, alkylation, and condensation reactions. Its nucleophilic character, once liberated from the hydrochloride salt, drives its participation in these processes.
The amino group of 3-amino-5-methoxyphenol (B2440535) readily undergoes acylation with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, acetylation can be achieved using acetic anhydride, often in a suitable solvent. nih.goviucr.org This reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. A related derivative, N-[3-(3-hydroxy-5-methoxyphenyl)phenyl]acetamide, highlights the successful acylation of a similar structural motif. chemicalregister.com
Alkylation of the amino group is also feasible, typically using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, proceeding through a nucleophilic substitution mechanism. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reagents.
Table 1: Examples of N-Acylation Reactions on Related Anilines
| Reactant | Acylating Agent | Product | Reference |
| 4-methoxy-2-nitroaniline | Acetic anhydride | N-(4-methoxy-2-nitrophenyl)acetamide | nih.goviucr.org |
| p-toluidine | - | N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide | evitachem.com |
| 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | 4-hydroxy benzaldehyde | Schiff Base-1 | nih.gov |
The primary amino group of 3-amino-5-methoxyphenol can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. jcsp.org.pk This reaction is fundamental in organic synthesis and is typically catalyzed by acid or base, or can proceed upon heating. The process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate. mdpi.com Subsequent dehydration yields the stable C=N double bond of the imine. rsc.orgresearchgate.net
The formation of Schiff bases is a versatile method for creating new C-N bonds and serves as a pathway to more complex molecular architectures. rsc.org The resulting imines can be isolated or used as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.
Table 2: Conditions for Schiff Base Formation
| Amine Component | Carbonyl Component | Conditions | Product Type | Reference |
| Aminophenols | Trimethinium salts | Triethylamine, EtOH, reflux | Allylidene amino phenol-containing Schiff bases | rsc.org |
| 2-aminophenol | 2-hydroxybenzaldehyde | Ethanol, 70°C, H₂SO₄ (cat.) | 2-{[(2-hydroxyphenyl)methylidene]-amino}phenol | researchgate.net |
| 2-bromo-3-methylaniline | 2-Hydroxy-5-methoxy benzaldehyde | Ethanol, reflux | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | jcsp.org.pk |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The amino functionality of 3-amino-5-methoxyphenol makes it an ideal candidate for participation in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). mdpi.com
In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. beilstein-journals.orgmsu.edu The reaction mechanism is thought to proceed through the initial formation of a Schiff base (or iminium ion), which is then attacked by the nucleophilic isocyanide. mdpi.com The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. beilstein-journals.org The versatility of the Ugi reaction allows for the creation of large libraries of diverse molecules from readily available starting materials. msu.edunih.gov
Table 3: Components of the Ugi Four-Component Reaction (U-4CR)
| Component | Role | Example Variations | Reference |
| Amine | Nucleophile | Primary or secondary amines, hydrazines, hydroxylamines | msu.edu |
| Carbonyl | Electrophile | Aliphatic, aromatic, and heteroaromatic aldehydes and ketones | nih.gov |
| Carboxylic Acid | Acid Component & Nucleophile | Carboxylic acids, hydrazoic acids, water, H₂S | msu.edu |
| Isocyanide | Nucleophile | Aliphatic, aromatic, and benzylic isocyanides | nih.gov |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts another dimension of reactivity to the molecule, enabling transformations such as O-alkylation, O-acylation, and cross-coupling reactions.
The hydroxyl group of 3-amino-5-methoxyphenol can be converted into an ether or an ester through O-alkylation and O-acylation, respectively. These reactions typically require the deprotonation of the phenol (B47542) to the more nucleophilic phenoxide ion, which is usually accomplished with a base.
O-Alkylation: The reaction of the phenoxide with an alkyl halide (e.g., methyl iodide) or other alkylating agents results in the formation of an ether. This transformation is a standard method for protecting the hydroxyl group or for synthesizing aryl alkyl ethers.
O-Acylation: The phenoxide can react with acyl chlorides or anhydrides to form phenyl esters. Chemoselective O-acylation can be achieved under acidic conditions where the amino group is protonated and thus non-reactive, allowing the hydroxyl group to be selectively acylated. nih.gov For example, using acyl chlorides in trifluoroacetic acid has been shown to be an effective method for the O-acylation of hydroxyamino acids. nih.gov
The phenolic hydroxyl group, or more commonly, an ether derived from it, can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The Ullmann condensation (or Ullmann-type coupling) is a classic example, used for the synthesis of diaryl ethers. organic-chemistry.org This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. acs.org While traditionally requiring harsh conditions, modern methods often use ligands and milder conditions. acs.orgmdpi.com
Furthermore, the methoxy (B1213986) group already present in the molecule, or a newly formed phenolic ether, can undergo nickel-catalyzed cross-coupling reactions with Grignard reagents, cleaving the C(aryl)-O bond to form a new C-C bond. acs.org This type of reaction has expanded the scope of cross-coupling partners for anisole (B1667542) derivatives. acs.org
Table 4: Examples of Ullmann-type Coupling Reactions
| Phenol/Phenolic Ether | Aryl Halide | Catalyst/Conditions | Product Type | Reference |
| Resorcinol (B1680541) | 1-bromo-3,5-dimethoxybenzene | CuI, N,N-dimethylglycine HCl, Cs₂CO₃, DMF | 3-(3,5-dimethoxyphenoxy)phenol | mdpi.com |
| Phenol | 4-iodoanisole | CuI, N,N-Dimethyl Glycine, Cs₂CO₃, dioxane, 90 °C | Diaryl ether | acs.org |
| 3-methoxyphenol | Aryl iodides | CuI, picolinic acid | 3-(p-substituted aryloxy) phenols | mdpi.com |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring
The reactivity of the aromatic ring in 3-amino-5-methoxyphenol is significantly influenced by the activating and directing effects of the amino (-NH2) and methoxy (-OCH3) groups, and the deactivating effect of the protonated aminium (-NH3+) group in its hydrochloride salt form. The interplay of these substituents governs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Regioselectivity Directed by Existing Substituents
The amino and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene ring through resonance. In 3-amino-5-methoxyphenol, these groups are situated meta to each other. Their activating effects are additive, strongly influencing the positions of electrophilic attack.
In the free base form, the primary sites for electrophilic substitution are the positions ortho and para to the activating groups. Specifically, the C2, C4, and C6 positions are activated. The directing influence of the substituents is summarized in the table below.
| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Directing |
| -NH2 | 3 | Activating | Ortho, Para |
| -OCH3 | 5 | Activating | Ortho, Para |
Nucleophilic aromatic substitution (SNAr) on the benzene ring of 3-amino-5-methoxyphenol hydrochloride is generally unlikely unless a leaving group, such as a halide, is present on the ring. The reaction typically requires an electron-withdrawing group to activate the ring towards nucleophilic attack. nih.gov While the protonated amino group is electron-withdrawing, SNAr reactions are not a commonly reported transformation for this compound without further modification.
Oxidative Coupling and Dimerization Pathways
Phenols and anilines are susceptible to oxidative coupling reactions, often catalyzed by enzymes or metal complexes. These reactions can lead to the formation of dimers and polymers. For 3-amino-5-methoxyphenol, oxidative coupling can proceed through various pathways, involving the formation of phenoxy or aminyl radicals.
The oxidative coupling of similar o-methoxyphenols with anilines in the presence of an oxidant like periodate (B1199274) has been reported to be an efficient process. nih.gov This suggests that 3-amino-5-methoxyphenol could undergo similar transformations. The coupling can occur between two molecules of 3-amino-5-methoxyphenol or with other aromatic compounds. The regioselectivity of such couplings would be influenced by the steric and electronic effects of the substituents.
Potential dimerization pathways could involve C-C, C-O, or C-N bond formation. For instance, the coupling of two molecules could lead to biphenyl, diphenyl ether, or diphenylamine (B1679370) linkages. The exact products formed would depend on the specific reaction conditions, including the oxidant and catalyst used.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the mechanisms of related transformations in similar molecules provide a basis for understanding its reactivity.
Radical Intermediates and Reaction Mechanisms
Oxidative coupling reactions of phenols and anilines are known to proceed through radical intermediates. In the case of 3-amino-5-methoxyphenol, oxidation would likely generate a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. The subsequent coupling of these radicals leads to the formation of dimers or polymers. The specific coupling pathway (e.g., C-C vs. C-O) is dictated by the relative stability of the resulting intermediates and products.
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Reactions
Transition metals are often employed to catalyze coupling reactions. For instance, copper-catalyzed Ullmann-type reactions are used for the formation of diaryl ethers from phenols and aryl halides. mdpi.com In a hypothetical cross-coupling reaction involving 3-amino-5-methoxyphenol, a catalytic cycle would typically involve the coordination of the phenol to the metal center, followed by oxidative addition of an aryl halide. Reductive elimination would then yield the desired product and regenerate the catalyst. The nature of the ligands on the metal center plays a crucial role in the efficiency and selectivity of the reaction by influencing the electronic and steric properties of the catalyst.
Similarly, palladium-catalyzed cross-coupling reactions are widely used for C-C and C-N bond formation. The choice of phosphine (B1218219) or carbene ligands is critical for achieving high yields and selectivity in these transformations. researchgate.net
Stereochemical Outcomes and Chiral Induction Studies
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, reactions involving this compound as a starting material will result in achiral products unless a chiral reagent or catalyst is used to introduce stereogenicity. There are no prominent reports in the reviewed literature of chiral induction studies involving this compound.
Spectroscopic and Structural Elucidation of 3 Amino 5 Methoxyphenol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of 3-amino-5-methoxyphenol (B2440535) hydrochloride, the aromatic protons and the protons of the methoxy (B1213986), amino, and hydroxyl groups give rise to characteristic signals.
The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene (B151609) ring. The amino (-NH₂) and hydroxyl (-OH) groups are activating, electron-donating groups, while the methoxy (-OCH₃) group is also electron-donating. The hydrochloride form means the amino group will be protonated (-NH₃⁺), which alters its electronic effect and chemical shift.
For comparison, the ¹H NMR spectrum of the related compound 3-methoxyphenol in CDCl₃ shows signals at approximately δ 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H, OH), and 3.77 (s, 3H, OCH₃) rsc.org. For 3-aminophenol in DMSO-d₆, the aromatic protons appear between δ 6.00 and 6.80 ppm columbia.edu.
Based on these related structures, the expected ¹H NMR data for 3-amino-5-methoxyphenol hydrochloride in a suitable solvent like DMSO-d₆ would feature:
A singlet for the methoxy group protons around δ 3.8 ppm.
Complex multiplets for the aromatic protons, with their exact shifts determined by the combined electronic effects of the -OH, -OCH₃, and -NH₃⁺ groups.
A broad singlet for the phenolic -OH proton, the chemical shift of which can vary with concentration and temperature.
A broad singlet for the ammonium (B1175870) (-NH₃⁺) protons, typically at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.0 | Multiplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Phenolic (-OH) | Variable | Broad Singlet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
For the related compound 3-methoxyphenol , the ¹³C NMR signals in CDCl₃ are observed at δ 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, and 55.3 (OCH₃) rsc.orgchemicalbook.com. The aromatic carbons of 3-aminophenol in DMSO-d₆ show signals in the range of δ 105-150 ppm rsc.org. The chemical shift of methoxy groups in aromatic compounds is typically around 55-62 ppm researchgate.netresearchgate.net.
For this compound, the aromatic carbon signals will be influenced by the substituents. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield, followed by the carbon bearing the ammonium group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 155 - 160 |
| C-NH₃⁺ | 140 - 145 |
| C-OCH₃ | 158 - 162 |
| Aromatic C-H | 95 - 110 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons, helping to determine their relative positions on the ring researchgate.netcolumbia.edulibretexts.orgyoutube.com.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms columbia.eduyoutube.comcolumbia.eduresearchgate.net. This is a highly sensitive technique that would definitively link each aromatic proton signal to its corresponding carbon signal, and the methoxy proton signal to the methoxy carbon signal.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₇H₁₀ClNO₂, with a molecular weight of 175.61 g/mol cymitquimica.com. The free base, 3-amino-5-methoxyphenol, has a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol sigmaaldrich.com.
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to the free base, as the hydrochloride salt would likely dissociate in the ion source. The fragmentation pattern would be characteristic of a substituted phenol (B47542) and aniline. Common fragmentation pathways for related compounds involve the loss of small, stable molecules or radicals.
For aminophenols and methoxyphenols, fragmentation can include:
Loss of a hydrogen atom.
Loss of carbon monoxide (CO) from the phenolic ring.
Loss of a methyl radical (•CH₃) from the methoxy group.
Cleavage of the C-O bond of the ether.
Loss of HCN from the amino group.
A detailed analysis of the fragmentation pattern can help to confirm the substitution pattern on the aromatic ring.
Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Amino-5-methoxyphenol
| m/z Value | Possible Fragment | Origin |
|---|---|---|
| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical |
| 111 | [M - CO]⁺ | Loss of carbon monoxide |
Note: These are predicted fragmentation patterns based on the analysis of similar compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands at specific frequencies.
For this compound, the IR spectrum would be expected to show characteristic bands for the O-H, N-H, C-H, C-O, and C=C bonds. The protonated amino group (-NH₃⁺) will have distinct stretching and bending vibrations compared to a free amino group (-NH₂).
Key expected vibrational frequencies include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
N-H stretch: Multiple bands in the region of 3000-3300 cm⁻¹ for the ammonium group.
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.
N-H bend: A band around 1500-1600 cm⁻¹.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.
For comparison, the IR spectrum of the isomeric 2-amino-5-methoxyphenol (B1278220) hydrochloride is available and would show similar characteristic functional group absorptions rsc.org.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| N-H Stretch (Ammonium) | 3000 - 3300 (multiple bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methoxy) | 2850 - 2960 |
| N-H Bend (Ammonium) | 1500 - 1600 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The positions and intensities of these bands are influenced by the substituents on the aromatic ring.
The amino, hydroxyl, and methoxy groups are all auxochromes, which generally cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity compared to unsubstituted benzene. The UV-Vis spectrum of 3-aminophenol shows absorption maxima that can be used as a reference point nist.gov. The protonation of the amino group in the hydrochloride salt will likely cause a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the nitrogen is reduced. The exact λ_max values would also be dependent on the solvent used for the analysis rsc.orgnih.gov.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λ_max (nm) | Transition Type |
|---|---|---|
| Ethanol/Water | ~270 - 290 | π → π* |
Note: These are predicted values based on related compounds and are subject to solvent effects.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org For a compound like this compound, single-crystal X-ray diffraction would be the primary method to determine its precise molecular structure and crystal packing.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of spots. wikipedia.org The angles and intensities of these diffracted spots are meticulously measured.
Analysis of the diffraction pattern allows for the determination of the unit cell, which is the basic repeating structural unit of the crystal. Key parameters obtained include:
Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, triclinic). For instance, acetaminophen, a related p-aminophenol derivative, has been shown to exist in both monoclinic and orthorhombic forms. nih.gov
Space Group: This provides a more detailed description of the symmetry elements within the crystal structure.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
From the intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be calculated. This map allows for the precise placement of each atom (excluding hydrogen, which is often difficult to locate precisely with XRD) in the molecule. The resulting structural model provides a wealth of information, including:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how the molecules are arranged in the crystal lattice.
For this compound, XRD would confirm the protonation of the amino group by the hydrochloric acid and reveal the intricate network of hydrogen bonding involving the ammonium group, the hydroxyl group, the methoxy group, and the chloride ion. This information is crucial for understanding the compound's solid-state properties and its interactions with other molecules. While specific data for the title compound is unavailable, the table below illustrates the type of information that would be obtained from such an analysis, with hypothetical values for demonstration.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 789.4 |
| Z (Molecules per unit cell) | 4 |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This is a crucial step in characterizing a newly synthesized compound to verify its empirical formula. For this compound (C₇H₁₀ClNO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and proposed molecular formula. In studies of related aminophenol derivatives, elemental analysis is routinely used to confirm the successful synthesis of the target molecules. mdpi.com
The theoretical elemental composition of this compound is presented below.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 47.89 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.75 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.19 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.98 |
| Oxygen | O | 16.00 | 2 | 32.00 | 18.22 |
| Total | 175.63 | 100.00 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Descriptors for Reactivity Prediction
Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Ionization Potential, Electron Affinity):Published calculations for global reactivity descriptors, which help in understanding the overall reactivity and stability of the molecule, are absent from the literature.
While this compound is utilized in chemical synthesis, its specific quantum chemical properties have not been a subject of detailed investigation in accessible research. Future computational studies would be necessary to provide the data for a comprehensive analysis as requested.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations can reveal the preferred three-dimensional structures (conformers) of a molecule and how it interacts with its environment, such as solvent molecules.
Conformational Landscapes
The conformational landscape of 3-amino-5-methoxyphenol (B2440535) is primarily determined by the orientation of the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups relative to the benzene (B151609) ring and to each other. Quantum chemical calculations on related molecules like anisole (B1667542) and its derivatives show that the methoxy group typically prefers a planar orientation with the benzene ring to maximize π-conjugation. However, steric hindrance and electrostatic interactions with adjacent substituents can lead to non-planar conformations.
For 3-amino-5-methoxyphenol, the rotation around the C(ring)–O(methoxy) bond is the most significant degree of freedom. The amino and hydroxyl groups influence the stability of different conformers through intramolecular hydrogen bonding and electronic effects. Several stable conformers can be hypothesized based on the relative orientations of the -OH, -NH₂, and -OCH₃ groups. The stability of these conformers is dictated by a delicate balance of steric repulsion and attractive intramolecular interactions.
Potential energy surface (PES) scans, often performed using Density Functional Theory (DFT), can map the energy changes associated with bond rotations. For a related compound, 5,6-dimethoxy-1-indanone, DFT studies have shown that conformers with methoxy groups oriented in opposite planes can be the most stable. A similar principle would apply to 3-amino-5-methoxyphenol, where different arrangements of the H-atoms of the hydroxyl and amino groups relative to the methoxy group would result in distinct, energetically accessible conformers.
Intermolecular Interactions
In the solid state or in solution, the hydrochloride salt of 3-amino-5-methoxyphenol introduces significant intermolecular interactions. The protonated aminium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) are key players in forming strong electrostatic interactions and hydrogen bonds.
MD simulations in a solvent like water would show the formation of a stable solvation shell around the molecule. Water molecules would act as both hydrogen bond donors and acceptors with the phenolic hydroxyl group, the methoxy oxygen, and the aminium group. The chloride ion would also be solvated, interacting strongly with the aminium group and surrounding water molecules. These interactions govern the solubility and bulk properties of the compound. Theoretical studies on similar substituted phenols have highlighted the crucial role of hydrogen bonding networks in stabilizing crystal structures and influencing chemical reactivity.
| Conformer | Dihedral Angle (C4-C5-O-CH₃) | Key Intramolecular Interaction | Predicted Relative Stability |
| A (syn-OH) | ~0° | Potential H-bond between -OH and -OCH₃ | Less stable due to steric clash |
| B (anti-OH) | ~180° | Favorable dipole alignment | Most stable |
| C (syn-NH₂) | ~0° | Potential H-bond between -NH₂ and -OCH₃ | Moderately stable |
| D (anti-NH₂) | ~180° | Favorable dipole alignment | Stable |
Note: This table is predictive and based on computational studies of analogous substituted phenols and anisoles. The dihedral angle represents the rotation of the methyl group relative to the plane of the benzene ring. Stability is influenced by the interplay of steric and electronic effects of all three substituents.
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical chemistry provides indispensable tools for elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to predict reaction rates and understand mechanistic details that are difficult to observe experimentally.
Reaction Mechanisms
For 3-amino-5-methoxyphenol, several reaction types could be investigated computationally, including oxidation, electrophilic substitution, and photochemical reactions. For instance, the antioxidant potential of phenols is often studied by calculating the bond dissociation energy (BDE) of the phenolic O-H bond. A lower BDE indicates easier hydrogen atom abstraction by free radicals, signifying higher antioxidant activity. DFT studies on aminophenol isomers have shown that the position of the amino group significantly influences reactivity; 3-aminophenol (a meta-isomer like the target molecule) is generally found to be more stable and less reactive than its ortho and para counterparts. researchgate.net
Another relevant area is the study of excited-state reactions. Time-dependent DFT (TD-DFT) can be used to model the behavior of molecules after absorbing light. For aminophenols, TD-DFT calculations have revealed pathways for excited-state hydrogen transfer (ESHT), where the phenolic proton dissociates. researchgate.net The amino group is shown to lower the energy of the relevant excited state (the πσ* state), thereby enhancing the hydrogen transfer reaction. researchgate.net Such a mechanism could be relevant for understanding the photostability and potential photochemical applications of 3-amino-5-methoxyphenol.
Transition States
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. According to transition state theory, the rate of a reaction is determined by the energy barrier between the reactants and the transition state (the activation energy).
Computational methods excel at locating and characterizing transition state structures. For a given reaction, such as the oxidation of the phenol (B47542) group, quantum chemical calculations can map the entire reaction coordinate. This involves identifying the geometry of the transition state and calculating its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface (i.e., having one imaginary frequency corresponding to the reaction coordinate).
For example, in a hypothetical oxidation reaction involving hydrogen abstraction from the hydroxyl group of 3-amino-5-methoxyphenol by a radical (•R), the transition state would feature a partially broken O-H bond and a partially formed H-R bond. The calculated activation energy for this step would provide a quantitative measure of the compound's susceptibility to this type of oxidation.
| Reaction Parameter | Computational Method | Information Gained | Relevance to 3-amino-5-methoxyphenol |
| Bond Dissociation Energy (O-H) | DFT (e.g., B3LYP/6-31G*) | Energy required to break the O-H bond homolytically | Predicts antioxidant activity and stability against radical-induced degradation |
| Activation Energy (Eₐ) | DFT, MP2 | The energy barrier for a reaction | Determines the reaction rate; allows comparison of different potential reaction pathways |
| Transition State Geometry | DFT, MP2 | The precise 3D structure of the highest point on the reaction path | Provides insight into the steric and electronic factors controlling the reaction mechanism |
| Vertical Excitation Energies | TD-DFT | Energies of electronic excited states | Helps understand the molecule's response to UV-Vis light and predict photochemical reactivity researchgate.net |
Note: This table summarizes common computational parameters and methods used to study reaction mechanisms, with their applicability to understanding the chemical behavior of 3-amino-5-methoxyphenol based on studies of similar molecules.
Role As a Synthetic Precursor and Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Advanced Organic Intermediates
The chemical architecture of 3-amino-5-methoxyphenol (B2440535) hydrochloride makes it an ideal precursor for advanced organic intermediates, particularly in the pharmaceutical and materials science sectors. bldpharm.com Organic intermediates are molecules that represent a stepping stone in a multi-step synthesis of a more complex target molecule. The aminophenol core of this compound can be strategically modified to build intricate molecular skeletons.
For instance, aminophenols are recognized as key intermediates in the polymer and pharmaceutical industries. The presence of the reactive amino and hydroxyl groups allows for sequential or selective reactions to introduce new functionalities. A common strategy involves the protection of one group while the other is chemically transformed, followed by deprotection and further reaction at the newly available site. This controlled approach is fundamental to building complex structures.
An example of the utility of related methoxy-substituted aromatic ketones, which can be derived from precursors like 3-amino-5-methoxyphenol, is in the synthesis of chiral amines. A patented method describes the preparation of (S)-2-amino-5-methoxytetralin hydrochloride, a complex chiral intermediate, starting from 5-methoxy-2-tetralone. google.com This highlights how the methoxy-substituted aromatic moiety is a crucial part of valuable, advanced intermediates. The synthesis of such intermediates often involves steps like reduction and addition-elimination reactions, for which 3-amino-5-methoxyphenol hydrochloride can be a suitable starting block after initial modifications. google.com
Scaffold for the Construction of Diverse Heterocyclic Systems (e.g., benzoxazines, thiadiazoles, carbazole (B46965) derivatives)
The compound is an excellent scaffold for synthesizing a variety of heterocyclic systems, which are core structures in many biologically active compounds and functional materials. The amino and phenol (B47542) groups can participate in cyclization reactions to form fused ring systems.
Carbazole Derivatives : Carbazole skeletons are of significant interest due to their potential as DNA intercalating agents. semanticscholar.org A facile synthetic route has been developed for 3-amino-1,4-dimethyl-6-hydroxy- (or methoxy-)carbazoles, demonstrating the direct utility of aminophenol-type structures in building these complex heterocyclic systems. semanticscholar.org The synthesis often involves multi-step sequences including nitration, reduction, and cyclization to form the final carbazole ring structure. semanticscholar.org
Benzoxazines : Polybenzoxazines are a class of high-performance thermosetting polymers. Their synthesis relies on benzoxazine (B1645224) monomers, which are typically formed from a phenol, a primary amine, and formaldehyde. While not a direct example using 3-amino-5-methoxyphenol, the general synthesis of 2-substituted 1,3-benzoxazines utilizes 2-(aminomethyl)phenol (B125469) derivatives as key intermediates. mdpi.com This establishes the principle that aminophenols are fundamental building blocks for the oxazine (B8389632) ring, and the specific substitutions on this compound would allow for the creation of functionalized benzoxazine monomers.
Thiadiazoles : Thiadiazole rings are present in numerous pharmacologically active compounds, including antimicrobial agents. nih.gov The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the iodine-mediated cyclization of thiosemicarbazones. nih.gov These thiosemicarbazones are formed from the condensation of thiosemicarbazide (B42300) and aldehydes. nih.gov The amino group of this compound could be converted into a thiosemicarbazide, thus incorporating the methoxyphenol moiety into a thiadiazole-based heterocyclic system. The versatility of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold allows for the synthesis of a wide range of derivatives with potential biological activities. nih.gov
| Heterocyclic System | General Synthetic Approach | Relevance of 3-Amino-5-Methoxyphenol HCl | Reference |
|---|---|---|---|
| Carbazole Derivatives | Multi-step synthesis involving nitration of a protected phenol, followed by reduction and cyclization. | Serves as a key precursor providing the substituted aromatic ring for the carbazole core. | semanticscholar.org |
| Benzoxazines | Mannich-like condensation of a phenol, a primary amine, and formaldehyde. | Can function as the aminophenol component to introduce specific methoxy (B1213986) and amine/hydroxyl functionalities into the resulting monomer. | mdpi.com |
| Thiadiazoles | Cyclization of thiosemicarbazones, which are derived from aldehydes and thiosemicarbazide. | The amino group can be a starting point to synthesize a thiosemicarbazide derivative, incorporating the methoxyphenol moiety. | nih.govnih.gov |
Monomeric Unit in Polymer Chemistry and Functional Material Design
This compound is categorized as a building block for polymer science. bldpharm.com Its bifunctional (amino and hydroxyl) nature allows it to act as a monomer in polycondensation reactions. The incorporation of this monomer into a polymer chain can impart specific properties to the final material. For example, the phenol group can be used to create phenoxy resins, while the amine group can be a site for grafting other polymer chains or for creating polyamides or polyimines.
The presence of the methoxy group provides additional functionality, potentially improving the solubility of the resulting polymer in organic solvents or altering its thermal and mechanical properties. Aminophenols, in general, are used as intermediates in the polymer industry, underscoring the potential of this specific substituted aminophenol in creating novel polymers with tailored characteristics.
Component in Catalyst and Ligand Design for Organic Transformations
The structure of this compound makes it a candidate for the design of specialized ligands for metal-catalyzed organic reactions. bldpharm.com The amino and hydroxyl groups are potential coordination sites that can bind to a metal center, forming a stable complex. The methoxy group, along with the aromatic ring, influences the electronic environment and steric bulk around the metal center.
These features are critical in catalysis as they can control the reactivity and selectivity of the catalyst. For example, by modifying the aminophenol structure, it is possible to create chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals. The ability to tune the ligand's properties by derivatizing the aminophenol scaffold allows for the optimization of catalysts for specific organic transformations.
Strategy for the Preparation of Analogs and Derivatives for Structure-Reactivity Investigations
A fundamental strategy in medicinal chemistry and materials science is the synthesis of a library of related compounds (analogs) to study structure-activity relationships (SAR) or structure-property relationships. These studies help in identifying the key structural features responsible for a desired biological activity or material property. This compound is an excellent starting point for creating such libraries of derivatives.
The three functional groups—amine, hydroxyl, and methoxy—as well as the aromatic ring itself, can be systematically modified.
The amine can be acylated, alkylated, or converted to other nitrogen-containing functional groups.
The hydroxyl group can be etherified or esterified.
The aromatic ring can undergo electrophilic substitution to introduce additional substituents.
| Parent Scaffold Investigated | Types of Analogs/Derivatives Prepared | Purpose of Investigation | Reference |
|---|---|---|---|
| 3-Arylcoumarins | Derivatives with nitro, methyl, methoxy, amino, and bromo substituents on both the coumarin (B35378) nucleus and the 3-aryl ring. | To find structural features required for antibacterial activity and selectivity. | mdpi.com |
| Thieno[2,3-b]pyridines | Analogs with benzoyl or benzyl (B1604629) alcohol tethers at the 5-position and various substituents on two different phenyl rings. | To investigate structure-activity relationships for anti-proliferative activity. | mdpi.com |
| 2,5-Dimethoxyphenylpiperidines | Conformationally restricted analogs of phenethylamines, creating a piperidine (B6355638) ring fused to the aromatic core. | To discover novel and selective 5-HT2A receptor agonists with desirable drug-like properties. | nih.govnih.gov |
Advanced Applications in Chemical Synthesis and Materials Science
Development of Novel Synthetic Reagents and Methodologies Utilizing its Functional Groups
3-Amino-5-methoxyphenol (B2440535) hydrochloride serves as a versatile building block in organic synthesis due to the presence of three distinct functional groups: a primary amine, a hydroxyl group, and a methoxy (B1213986) group. The strategic manipulation of these groups allows for the development of novel synthetic reagents and methodologies. The amino and hydroxyl groups provide sites for nucleophilic and electrophilic substitutions, as well as for the formation of various heterocyclic systems.
The reactivity of the aminophenol core can be finely tuned. For instance, the amino group can be transformed into a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities onto the aromatic ring. This approach is fundamental in the synthesis of azo dyes and other substituted aromatic compounds.
Furthermore, the presence of both an amino and a hydroxyl group on the same aromatic ring opens up possibilities for the construction of complex heterocyclic scaffolds. These groups can participate in condensation reactions with various electrophiles to form fused ring systems of medicinal and material science interest. While specific research on 3-amino-5-methoxyphenol hydrochloride as a novel reagent is not extensively documented, the principles of its reactivity are well-established in the broader context of aminophenol chemistry.
Integration into Materials with Tunable Properties (e.g., organic light-emitting device components, sulfonated aromatic polymers)
The structural characteristics of this compound make it a promising candidate for incorporation into advanced materials with tunable properties, although direct applications in commercially available products are not widely reported in public literature. Its derivatives have potential applications in the fields of organic electronics and high-performance polymers.
Organic Light-Emitting Devices (OLEDs):
While direct use of this compound in OLEDs is not explicitly detailed, its structural motif is found in molecules developed for such applications. Triarylamine derivatives, which are key components in the hole-transporting layers of OLEDs, can be synthesized from precursors containing amino and methoxy groups. researchgate.net The methoxy group can influence the electronic properties and solubility of the final material, while the amino group is crucial for creating the triarylamine structure. Research on related m-aryloxy phenols has demonstrated their utility in fabricating OLEDs. mdpi.com The development of bipolar host materials based on 1,3,5-triazine (B166579) derivatives for highly efficient phosphorescent OLEDs also highlights the importance of incorporating specific substituted phenyl groups to achieve desired electronic properties. rsc.org
Sulfonated Aromatic Polymers:
Sulfonated aromatic polymers are of significant interest for applications such as proton exchange membranes in fuel cells. The synthesis of these polymers often involves the polymerization of monomers containing hydroxyl and/or amino groups. While there is no direct report on the use of this compound for this purpose, its structure is analogous to monomers used in the preparation of sulfonated poly(arylene ether)s. The amino and hydroxyl groups could potentially be used for polycondensation reactions, and the aromatic ring could be sulfonated to introduce proton-conducting sites. The methoxy group might offer a way to control the polymer's morphology and properties.
Chemo- and Regioselective Transformations Leading to Structurally Complex Molecular Architectures
The presence of multiple reactive sites on the this compound molecule necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The relative reactivity of the amino and hydroxyl groups can be modulated by pH and the choice of reagents and catalysts.
Chemoselectivity:
The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective reactions such as acylation or alkylation at the nitrogen atom under appropriate conditions. Conversely, the hydroxyl group can be selectively targeted, for example, through Williamson ether synthesis under basic conditions where the phenoxide is formed. Protection-deprotection strategies are often employed to achieve the desired chemoselectivity in multi-step syntheses.
Regioselectivity:
Electrophilic aromatic substitution on the 3-amino-5-methoxyphenol ring is directed by the activating and ortho-, para-directing amino and hydroxyl groups, and the meta-directing (relative to its own position) but ortho-, para-directing (relative to the activating groups) methoxy group. The positions ortho and para to the powerful activating groups (amino and hydroxyl) are the most likely sites for substitution. The steric hindrance and electronic effects of the substituents play a crucial role in determining the final regiochemical outcome. For instance, regioselective synthesis of functionalized isoxazoles and pyrazoles has been achieved from precursors with strategically placed functional groups, demonstrating the feasibility of controlling reaction outcomes in complex systems. enamine.netnih.govresearchgate.net
The construction of complex heterocyclic scaffolds from aminophenol derivatives is a testament to the power of chemo- and regioselective transformations. For example, multi-component reactions involving aminophenols or their analogs can lead to the formation of diverse heterocyclic systems in a single step. researchgate.net While specific examples detailing the intricate transformations of this compound are not extensively covered in readily available literature, the foundational principles of organic synthesis suggest its high potential as a versatile building block for creating structurally complex molecules. The synthesis of various heterocyclic scaffolds, such as 1,2,4-oxadiazoles, from amino-substituted precursors further illustrates the potential pathways available for this compound. researchgate.net
Data Tables
Table 1: Physicochemical Properties of 3-Amino-5-methoxyphenol
| Property | Value | Source |
| IUPAC Name | 3-amino-5-methoxyphenol | sigmaaldrich.com |
| CAS Number | 162155-27-3 | sigmaaldrich.com |
| Molecular Formula | C₇H₉NO₂ | biosynth.com |
| Molecular Weight | 139.15 g/mol | biosynth.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | sigmaaldrich.com |
Table 2: Related Compounds and their Applications
| Compound Name | Application | Reference |
| m-Aryloxy Phenols | Fabrication of Organic Light-Emitting Devices (OLEDs) | mdpi.com |
| Bipolar Host Materials (1,3,5-triazine derivatives) | Highly efficient phosphorescent OLEDs | rsc.org |
| 3-Amino-5-aryl-1,2,4-oxadiazoles | Synthesis of substituted 1,2,4-oxadiazoles | researchgate.net |
| 3-(5-)-Amino-o-diarylisoxazoles | Antitubulin activity | nih.gov |
Analytical Methodologies for the Characterization and Quantification of 3 Amino 5 Methoxyphenol Hydrochloride
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 3-amino-5-methoxyphenol (B2440535) hydrochloride, various chromatographic methods are employed to assess its purity and identify potential impurities.
High-Performance Liquid Chromatography (HPLC) with various detection modes
High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment and quantification of 3-amino-5-methoxyphenol hydrochloride. Reversed-phase HPLC (RP-HPLC) is typically utilized, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
The separation is achieved on columns such as a C18 column. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution containing an acid modifier, such as trifluoroacetic acid or formic acid, to ensure good peak shape and resolution nih.govsielc.com.
Various detection modes can be coupled with HPLC for the analysis of this compound:
UV-Vis Detector: This detector measures the absorbance of the compound at a specific wavelength. Aromatic compounds like this compound exhibit strong UV absorbance, making this a sensitive detection method.
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector acquires the entire UV-Vis spectrum for the analyte, which can aid in peak identification and purity assessment.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides structural information and molecular weight of the analyte and any impurities, offering high specificity and sensitivity bldpharm.com.
Table 1: Example HPLC Conditions for Analysis of Aminophenol Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3 µm) nih.gov |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) nih.gov |
| Flow Rate | 0.35 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Detection | UV-Vis at 200 nm nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound chemistryhall.com. By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it in an appropriate solvent system, one can track the consumption of starting materials and the formation of the desired product. The difference in polarity between reactants and products leads to different retention factors (Rf), allowing for their separation on the plate chemistryhall.com.
After development, the spots are visualized. Since this compound is an aromatic amine, several visualization methods can be used:
UV Light: The compound can often be visualized under UV light (254 nm) if it quenches fluorescence.
Staining Agents: Specific chemical stains can be used to visualize the spots. Ninhydrin is an excellent stain for primary amines, producing a characteristic purple or pink spot chemistryhall.com. Iodine vapor can be used as a general stain for many organic compounds. Phosphomolybdic acid is another general-purpose stain that colors almost any organic compound it encounters chemistryhall.com.
Table 2: Common TLC Visualization Agents for Aminophenols
| Agent | Target Functional Group | Appearance |
|---|---|---|
| Ninhydrin | Primary/Secondary Amines chemistryhall.com | Purple/Pink spots chemistryhall.com |
| Iodine Vapor | General Organic Compounds chemistryhall.com | Brown spots chemistryhall.com |
| Phosphomolybdic Acid (PMA) | General Organic Compounds chemistryhall.com | Blue-green spots chemistryhall.com |
| Anisaldehyde | Phenols, Aldehydes, Ketones | Various colored spots |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's salt form, along with its polar amino and hydroxyl groups, makes it non-volatile and thermally unstable, which are prerequisites for GC analysis.
To analyze this compound using GC-MS, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. This typically involves reacting the polar functional groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers and amines. These derivatives are significantly more volatile and can be readily analyzed by GC-MS, which provides excellent separation and structural identification capabilities.
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. For this compound, derivatization can be employed to improve chromatographic behavior, enhance detection sensitivity, or enable analysis by a different method (like GC-MS).
The primary goals of derivatization for this compound include:
Increasing Volatility: As mentioned for GC-MS, converting the polar -NH2 and -OH groups into less polar ethers or esters increases volatility.
Enhancing UV Absorbance: Attaching a chromophore (a molecule that absorbs light) can increase the molar absorptivity, thereby lowering the detection limit in HPLC-UV analysis.
Introducing Fluorescence: Reacting the compound with a fluorescent tag (a fluorophore) allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector (FLD).
Improving Mass Spectrometric Detection: Derivatization can introduce fragments that are easily ionizable and detectable by mass spectrometry, improving sensitivity in LC-MS or GC-MS nih.govnih.gov.
Table 3: Derivatization Strategies for Aminophenols
| Strategy | Reagent Example | Purpose | Analytical Technique |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Increase volatility and thermal stability | GC-MS |
| Acylation | Dansyl Chloride | Introduce a fluorescent tag for enhanced sensitivity | HPLC-FLD |
| Acylation | 3,5-Dinitrobenzoyl chloride | Introduce a strong chromophore for enhanced sensitivity nih.gov | HPLC-UV |
| Hydrazine Reaction | 3-Nitrophenylhydrazine (3-NPH) | Improve ionization efficiency and sensitivity nih.gov | LC-MS/MS nih.gov |
Quantitative Spectroscopic and Chromatographic Methods for Concentration Determination
Accurately determining the concentration of this compound is essential for its application. HPLC coupled with a UV detector is the most widely used technique for this purpose.
The quantitative analysis is typically performed using an external standard calibration method. This involves preparing a series of standard solutions of this compound at known concentrations. These standards are then analyzed by HPLC, and a calibration curve is constructed by plotting the peak area (or height) against the concentration. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating its concentration from the calibration curve.
For a quantitative method to be considered reliable, it must be validated. Method validation ensures the analytical procedure is accurate, precise, and specific for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range nih.gov.
Accuracy: The closeness of the measured value to the true value nih.gov.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample nih.gov.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 4: Example Validation Parameters for a Quantitative HPLC Method
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 nih.gov |
| Accuracy (Recovery) | 90 - 110% nih.gov |
| Precision (Relative Standard Deviation, RSD) | ≤ 5% nih.gov |
Future Research Trajectories
Exploration of Novel Synthetic Pathways and Unprecedented Chemical Transformations
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research. For 3-amino-5-methoxyphenol (B2440535) hydrochloride, future investigations are likely to concentrate on overcoming the limitations of existing synthetic routes, which often involve multi-step processes with moderate yields.
Researchers are anticipated to explore novel catalytic systems for the synthesis of 3-amino-5-methoxyphenol and its derivatives. This could involve the use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions to introduce the amino and methoxy (B1213986) groups with high regioselectivity. Furthermore, the development of organocatalytic methods presents a greener alternative, avoiding the use of potentially toxic and expensive metal catalysts.
Another promising avenue lies in the exploration of C-H activation strategies. Direct functionalization of the aromatic ring would provide a more atom-economical approach to synthesizing substituted aminophenols. The inherent directing effects of the amino and methoxy groups could be harnessed to achieve selective functionalization at other positions on the benzene (B151609) ring, leading to a diverse range of novel compounds.
Beyond its synthesis, the unprecedented chemical transformations of 3-amino-5-methoxyphenol hydrochloride will be a key area of focus. This includes its use as a building block in multicomponent reactions, allowing for the rapid construction of complex molecular scaffolds from simple starting materials. The unique electronic properties conferred by the amino and methoxy substituents could also be exploited in the design of novel cycloaddition reactions or ring-closing metathesis to access previously inaccessible heterocyclic systems.
Integration into Emerging Areas of Chemical Research and Technology
The distinct substitution pattern of this compound makes it an attractive candidate for integration into various cutting-edge fields of chemical research and technology. Its potential applications are rooted in the interplay between its electron-donating amino and methoxy groups and the phenolic hydroxyl group.
In the realm of materials science, this compound and its derivatives could serve as monomers for the synthesis of high-performance polymers. The presence of the amino and hydroxyl groups allows for polymerization through various mechanisms, potentially leading to materials with tailored thermal, electronic, and mechanical properties. For instance, incorporation into polyimides or polybenzoxazoles could enhance their processability and performance characteristics for applications in aerospace and electronics.
The field of organic electronics is another area where this compound could make a significant impact. Its electron-rich nature suggests potential as a hole-transporting material in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics (OPVs). Future research will likely focus on the design and synthesis of derivatives with optimized electronic properties, such as HOMO/LUMO energy levels, for efficient charge transport and device performance.
Furthermore, the structural motif of 3-amino-5-methoxyphenol is found in a number of biologically active natural products and synthetic compounds. This positions it as a valuable starting material in medicinal chemistry for the development of new therapeutic agents. Researchers may explore its use in the synthesis of novel kinase inhibitors, antioxidants, or neuroprotective agents, leveraging the specific spatial arrangement of its functional groups to achieve high binding affinity and selectivity.
Deeper Mechanistic Elucidation of Complex Reaction Systems Involving the Compound
A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new transformations. For this compound, future mechanistic studies will be crucial for unlocking its full synthetic potential.
The identification and characterization of reactive intermediates will also be a key research objective. In many reactions involving aminophenols, transient species such as quinone imines can be formed. Understanding the stability and reactivity of these intermediates is essential for controlling the outcome of the reaction and preventing the formation of undesired byproducts. The use of trapping experiments and computational studies will be instrumental in this regard.
Furthermore, the role of the solvent and other additives in modulating the reactivity of this compound will warrant closer examination. The ability of the solvent to stabilize charged intermediates or to participate directly in the reaction mechanism can have a profound impact on the reaction pathway and product distribution. A systematic investigation of these effects will enable the development of more robust and predictable reaction systems.
Advanced Computational Modeling for Predictive Design and Reaction Pathway Discovery
Computational chemistry has emerged as an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experimental means alone. For this compound, advanced computational modeling will play a pivotal role in guiding future research efforts.
Density Functional Theory (DFT) calculations will be employed to predict the geometric and electronic properties of the molecule and its derivatives. This will allow for the in silico screening of potential candidates for various applications, such as in organic electronics or medicinal chemistry, by calculating key parameters like ionization potentials, electron affinities, and binding energies.
Computational modeling will also be instrumental in the discovery of new reaction pathways. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation barriers for different pathways. This can lead to the discovery of novel and unexpected transformations that might be overlooked in experimental studies.
Q & A
Q. What are the optimal synthetic routes for 3-amino-5-methoxyphenol hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves nitration, reduction, and hydrochlorination steps. For example, nitration of 5-methoxyphenol followed by catalytic hydrogenation (e.g., Pd/C in ethanol) under controlled pressure (1–3 atm) can yield the amine intermediate, which is then treated with HCl to form the hydrochloride salt . Solvent choice (e.g., ethanol vs. methanol) and reaction time significantly affect purity. TLC monitoring (e.g., dichloromethane/methanol ratios) is critical to track intermediate formation and optimize reaction termination . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity.
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- NMR : H NMR in DMSO-d resolves methoxy ( ppm), aromatic protons ( ppm), and amine signals ( ppm, broad). C NMR confirms methoxy ( ppm) and aromatic carbons .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (70:30) + 0.1% TFA as mobile phase can assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H] (m/z ~174.6 for free base) and [M+Cl] for the hydrochloride form .
Advanced Research Questions
Q. How can reaction mechanisms for substitution at the amino group be systematically analyzed?
- Methodological Answer : Substitution reactions (e.g., acylation, alkylation) require mechanistic studies via:
- Kinetic Analysis : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps. For example, nucleophilic substitution may follow S2 pathways in polar aprotic solvents (e.g., DMF) .
- Isotopic Labeling : Use N-labeled amines to track regioselectivity in heterocyclic derivatization .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for different pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., MTT for cytotoxicity) across studies to control variables like cell line selection and incubation time .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in efficacy (e.g., oxidation to quinone imines) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity variations due to stereochemical impurities .
Q. How to design stability studies for this compound under varying storage and experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; hydrolytic decomposition is common in aqueous buffers (pH < 3 or > 9) .
- Solid-State Stability : Use DSC/TGA to assess thermal decomposition thresholds. Store in amber vials under inert gas (N) to prevent oxidation .
- Solution Stability : Evaluate in solvents (e.g., DMSO, PBS) via UV-Vis spectroscopy; avoid prolonged exposure to polar aprotic solvents to prevent HCl dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
